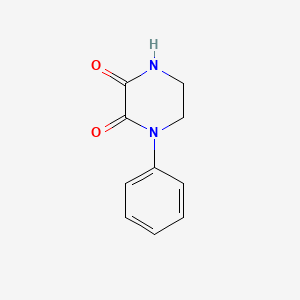

1-Phenylpiperazine-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

59702-39-5 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-phenylpiperazine-2,3-dione |

InChI |

InChI=1S/C10H10N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13) |

InChI Key |

QGXIJXDWEWFSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Phenylpiperazine 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 1-phenylpiperazine-2,3-dione scaffold and its derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule and their neighboring environments. For this compound and its derivatives, the ¹H NMR spectrum typically reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine (B1678402) ring.

In derivatives of 1-phenylpiperazine (B188723), the protons of the piperazine ring typically appear as multiplets in the upfield region of the spectrum. For instance, in a study of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, the eight protons of the piperazine ring were observed as a multiplet in the range of δ 2.44-2.55 ppm. tjpr.org Similarly, for 1-phenylpiperazine itself, the protons on the carbons adjacent to the nitrogen atoms show distinct signals. rsc.org

The aromatic protons of the phenyl group exhibit signals in the downfield region, typically between δ 6.8 and 7.5 ppm. The specific chemical shifts and splitting patterns of these protons can be influenced by the presence and position of substituents on the phenyl ring. tjpr.orgnih.gov For example, in 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, the five protons of the phenyl group appear as a multiplet between δ 6.81 and 7.45 ppm. tjpr.org

The integration of the signals in the ¹H NMR spectrum provides a ratio of the number of protons corresponding to each signal, further confirming the structural assignment.

¹H NMR Data for Selected 1-Phenylpiperazine Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| 1-Phenylpiperazine | CDCl₃ | 7.23-7.38 (m, 2H), 6.83-6.98 (m, 3H), 2.92-2.94 (m, 4H), 2.42-2.46 (m, 4H) | rsc.org |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | CDCl₃ | 7.87-7.68 (m, 4H), 7.45-6.81 (m, 5H), 3.80 (t, J = 6.90 Hz, 2H), 3.13-3.08 (m, 2H), 2.55-2.44 (m, 8H), 1.88 (q, 2H) | tjpr.org |

| 1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dione | CDCl₃ | 7.60 (d, J = 8.2 Hz, 2H), 7.46 (t, J = 8.0 Hz, 2H), 7.37–7.31 (m, 3H), 7.25 (d, J = 8.0 Hz, 2H), 4.58 (s, 2H), 4.49 (s, 2H), 2.41 (s, 3H) | nih.gov |

| 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione | - | 7.083-7.254 (m, 3H), 3.755 (dd, J₁ = 16.8 Hz, J₂ = 1.5 Hz, 1H), 3.346 (dd, J₁ = 16.8 Hz, J₂ = 12 Hz, 1H), 2.963-3.017 (m, 2H), 2.192-2.306 (m, 2H), 1.608-1.778 (m, 4H), 1.238-1.409 (m, 1H) | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, with its chemical shift being dependent on its electronic environment.

For 1-phenylpiperazine and its derivatives, the ¹³C NMR spectrum shows characteristic signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The carbons of the phenyl group typically resonate in the range of δ 115-152 ppm. rsc.org The chemical shifts of these carbons are sensitive to the electronic effects of substituents on the aromatic ring.

The aliphatic carbons of the piperazine ring appear at higher field, generally between δ 45 and 55 ppm. rsc.org In the case of this compound, the carbonyl carbons (C=O) of the dione (B5365651) moiety would be expected to show signals at a much lower field, typically in the range of δ 160-180 ppm, which is a characteristic feature for such functional groups. For example, in 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, the carbonyl carbons appear at δ 164.76, 166.94, and 171.17 ppm. nih.gov

The complete assignment of ¹³C NMR signals is often aided by two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon signals with their attached protons and with protons that are two or three bonds away, respectively. nih.gov

¹³C NMR Data for Selected 1-Phenylpiperazine Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 1-Phenylpiperazine | CDCl₃ | 151.7, 128.9, 119.5, 115.8, 50.29, 46.1 | rsc.org |

| 1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dione | CDCl₃ | 171.17, 166.94, 164.76, 144.07, 139.37, 131.18, 129.56, 129.25, 129.20, 127.63, 124.83, 54.06, 48.53, 21.86 | nih.gov |

| 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione | - | 171.46 (NCOCHN), 169.18 (NCOCH₂N), 158.05 (d, J = 253 Hz, CF), 136.33, 131.63, 125.47, 120.88, 117.87, 64.02, 59.14, 55.10, 27.49, 25.15, 23.53 | mdpi.com |

Vibrational Spectroscopy for Molecular Bond and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives provides a unique fingerprint based on their vibrational modes. A prominent feature in the FT-IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group. This band typically appears in the region of 1650-1750 cm⁻¹. For instance, in derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety, the C=O stretching vibrations are observed around 1666 cm⁻¹ and 1593 cm⁻¹. mdpi.com

Other characteristic absorption bands include:

C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region. researchgate.net

C-N stretching vibrations: The stretching vibrations of the C-N bonds in the piperazine ring usually occur in the 1100-1300 cm⁻¹ range.

Aromatic C=C stretching vibrations: These are typically found in the 1400-1600 cm⁻¹ region. researchgate.net

FT-IR Data for Selected 1-Phenylpiperazine Derivatives

| Compound | Characteristic Absorption Bands (cm⁻¹) | Reference |

|---|---|---|

| 3-(4-Methoxybenzoyl)-2-{2-[4-(p-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | 1666, 1593 (C=O), 1337, 1162 (SO₂) | mdpi.com |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | Not explicitly detailed, but structure confirmed by FT-IR. | tjpr.org |

| 1-(m-(trifluoromethyl)phenyl)piperazine | Provides a basis for understanding the vibrational modes of the phenylpiperazine core. | acs.org |

| Dihydrofuran-containing piperazine compounds | 1730-1732 (C=O), 1612-1641 (C=C), 3017-3067 (arom. CH), 2868-2961 (aliph. CH) | nih.gov |

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many derivatives of this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.

The ESI-MS spectrum of a this compound derivative will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. This allows for the accurate determination of the molecular weight of the compound. For example, the ESI-MS spectrum of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione shows a clear [M+H]⁺ peak at m/z 350.28. tjpr.org Similarly, for 1-phenylpiperazine-2,5-dione, the [M+H]⁺ ion is observed at m/z 191.2. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the connectivity of the molecule. For instance, in derivatives of 1,2-benzothiazine with a phenylpiperazine side chain, fragmentation can occur at the bonds of the piperazine ring and the linker connecting it to the main scaffold. mdpi.com

ESI-MS Data for Selected 1-Phenylpiperazine Derivatives

| Compound | Ionization Mode | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | ESI | 350.28 | [M+H]⁺ | tjpr.org |

| 1-Phenylpiperazine-2,5-dione | ESI | 191.2 | [M+H]⁺ | nih.gov |

| 1-(3,4-Methylenedioxyphenyl)piperazine-2,5-dione | ESI | 235.2 | [M+H]⁺ | nih.gov |

| 3-(4-Methoxybenzoyl)-2-{2-[4-(p-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | ESI | 556.1113 | [M+H]⁺ | mdpi.com |

| 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione | MS | 296 | M⁺ | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical tool for the characterization of phenylpiperazine dione derivatives. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components within a mixture.

In the analysis of piperazine derivatives, GC-MS is frequently used for structure elucidation and purity assessment. mdpi.com For instance, the structures of novel 1-phenyl-piperazine-2,6-diones have been successfully established using this method. mdpi.comnih.gov The process typically involves injecting a vaporized sample into a capillary column, such as a 5% phenyl/95% methyl silicone column, where it is separated based on its boiling point and interaction with the stationary phase. unodc.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments. For example, the GC/MS analysis of 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione, a related dione, yielded distinct fragments with m/z values of 296 (the molecular ion, M+), 268, and 97, with the latter being the most abundant (base peak). mdpi.com

Metabolism studies of related phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), also heavily rely on GC-MS to identify metabolic products in biological samples like urine. oup.com For toxicological analysis, mass chromatography can be used to screen for specific ions indicative of the parent compound and its metabolites. oup.com In the case of mCPP, key ions monitored include m/z 166 and 238 for the parent drug and m/z 182 and 254 for its primary hydroxy metabolites. oup.com For some piperazine derivatives, a derivatization step, such as silylation or acylation, may be employed to increase volatility and improve chromatographic separation. researchgate.net

Table 1: GC-MS Operating Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Source |

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film | unodc.org |

| Injector Temp. | 250°C | unodc.org |

| Carrier Gas | Helium | unodc.org |

| Oven Program | Initial 100°C (5 min), ramp 10°C/min to 290°C (20 min) | unodc.org |

| Ionization Mode | Electron Ionization (EI), 70 eV | unodc.org |

| Scan Range | 30-350 amu | unodc.org |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable technique for the analysis of phenylpiperazine diones and their derivatives, particularly for compounds that are non-volatile or thermally unstable. It offers high sensitivity and specificity for both qualitative and quantitative analysis.

LC/MS methods have been developed and validated for various phenylpiperazine derivatives. nih.gov A typical setup might involve an Agilent 1100 LC system or a Waters Acquity TQD apparatus. isaacpub.orgtandfonline.com Chromatographic separation is often achieved on a C18 column, such as an XTerra analytical column (30x2.1 mm, 3.5μm). isaacpub.org The mobile phase commonly consists of a mixture of water and acetonitrile (B52724) with an additive like formic acid to improve ionization. isaacpub.org

Electrospray ionization (ESI) is a frequently used ionization source, typically in the positive ion mode (ESI+), which generates protonated molecules [M+H]⁺. tandfonline.com High-resolution mass spectrometry (HRMS), such as LC-QTOF/MS (Quadrupole Time-of-Flight), provides highly accurate mass measurements, which is crucial for confirming elemental composition. nih.govrsc.org

For example, in the stability analysis of a novel oxazolopyridonyl derivative of phenylpiperazine, HPLC-MS/MS was used to identify degradation products. isaacpub.org The mass spectrum showed signals at m/z 312, corresponding to the parent compound, and fragment ions at m/z 197 and 151, which were identified as 1-phenylpiperazine hydrochloride and a pyridone-containing fragment, respectively. isaacpub.org Similarly, the analysis of newly synthesized arylpiperazinylalkyl derivatives of 1,3-dimethylpurine-2,6-dione by LC/MS confirmed their molecular weights, with observed m/z values closely matching the calculated values. tandfonline.com

Table 2: Representative LC/MS Data for Phenylpiperazine Derivatives

| Compound | Technique | Calculated m/z | Found m/z [M+H]⁺ | Source |

| 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H- tandfonline.comresearchgate.netoxazolo[3,2-a]pyridine-5-one | HPLC-MS/MS | - | 312 | isaacpub.org |

| 1-Phenyl-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | HRMS (ESI) | - | - | rsc.org |

| 1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dione | HRMS (ESI) | 331.10531 [M+Na]⁺ | 331.10440 | nih.gov |

| 3-(4-Chlorobenzyl)-1-(6-(4-(2-fluorophenyl)piperazin-1-yl)hexyl)-5,5-dimethylimidazolidine-2,4-dione | LC/MS | - | 515.56 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure and conformation.

Single Crystal X-ray Diffraction Methodologies

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer, such as a Bruker SMART APEX II CCD or a KM4 diffractometer, and irradiated with a monochromatic X-ray beam, commonly CuKα radiation (λ = 1.54178 Å). bioline.org.brnih.gov The crystal diffracts the X-rays, producing a unique diffraction pattern that is collected by a detector.

The collected data is processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. For example, the crystal structure of 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione was determined to be monoclinic with the space group P21/n. bioline.org.brtjpr.org The structure is then solved using direct methods and refined by full-matrix least-squares on F², often using software packages like SHELXS and SHELXL. bioline.org.brnih.gov This refinement process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

Table 3: Crystallographic Data for a Phenylpiperazine Derivative

| Parameter | 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione | Source |

| Formula | C₂₁H₂₃N₃O₂ | tjpr.org |

| Crystal System | Monoclinic | bioline.org.brtjpr.org |

| Space Group | P21/n | bioline.org.brtjpr.org |

| a (Å) | 10.0047 (3) | bioline.org.brtjpr.org |

| b (Å) | 6.0157 (2) | bioline.org.brtjpr.org |

| c (Å) | 30.8571 (12) | bioline.org.brtjpr.org |

| β (°) ** | 90.105 (1) | bioline.org.brtjpr.org |

| Volume (ų) ** | 1857.14 (11) | bioline.org.brtjpr.org |

| Z | 4 | bioline.org.brtjpr.org |

Analysis of Intermolecular Interactions within Crystal Structures

The solved crystal structure provides invaluable insight into the solid-state packing and the non-covalent interactions that stabilize the crystal lattice. These interactions include hydrogen bonds, van der Waals forces, and π-stacking.

In the crystal structure of 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, the molecules are packed via non-classical intermolecular C–H···O hydrogen bonds. tjpr.org Specifically, interactions are observed between a hydrogen on the propyl chain and an oxygen of the isoindoline-1,3-dione moiety of a neighboring molecule, with a measured H···O distance of 2.46 Å. tjpr.org The analysis also confirms that the piperazine ring adopts a stable chair conformation. tjpr.org

For protonated piperazine derivatives, the crystal packing is often dominated by charge-assisted hydrogen bonds. researchgate.net In the crystal structures of certain N-(phenoxyalkyl)piperazine derivative salts, networks of N—H⁺···Cl⁻, O—H···Cl⁻, and C—H···Cl⁻ hydrogen bonds are the primary organizing forces. researchgate.net In contrast, for neutral base molecules, interactions like O—H···O hydrogen bonds may dominate. researchgate.net The nature of substituents can also influence these interactions; bulky, hydrophobic groups may lead to the formation of hydrophobic planes within the crystal, avoiding polar contacts. tandfonline.com

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis Spectroscopy)

Beyond mass spectrometry and X-ray crystallography, other spectroscopic techniques provide complementary information for the characterization of this compound and its derivatives.

UV-Visible (UV-Vis) spectroscopy is routinely used to analyze compounds containing chromophores, such as the phenyl ring in these molecules. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple and rapid method often employed to confirm the presence of the aromatic system and to determine the purity of compounds, with spectra typically recorded in the 200–700 nm range. tandfonline.com The NIST Chemistry WebBook contains a reference UV/Visible spectrum for the parent compound, 1-phenylpiperazine. nist.gov Furthermore, UV-Vis spectroscopy can be used to determine optical properties, such as the direct optical band gap energy of a material. researchgate.net In conjunction with liquid chromatography, a Diode Array Detector (DAD) can acquire full UV-Vis spectra for each component as it elutes from the column, aiding in peak identification and purity assessment. isaacpub.org

Computational Chemistry and Theoretical Investigations of 1 Phenylpiperazine 2,3 Dione

Quantum Mechanical Calculations for Electronic and Geometric Structure

Quantum mechanical calculations are fundamental to computational chemistry, providing insights into the electronic distribution, molecular geometry, and energetic properties of a compound.

Density Functional Theory (DFT) Applications (B3LYP/6-31G(d,p) level of theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with the 6-31G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost for organic molecules. researchgate.net For the broader class of phenylpiperazine derivatives, DFT calculations have been employed to optimize molecular geometries and study electronic properties. jksus.org These calculations typically determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. However, specific optimized geometry parameters and electronic property data from DFT calculations on 1-Phenylpiperazine-2,3-dione are not available in the reviewed literature.

Hartree-Fock (HF) and Other Ab Initio Methodologies

Hartree-Fock (HF) is an ab initio method that provides a foundational level of quantum mechanical calculation. While often less accurate than DFT for many applications, it serves as a starting point for more complex methods. Studies on the parent compound, 1-phenylpiperazine (B188723), have utilized HF methods, often in comparison with DFT, to calculate vibrational frequencies and NMR chemical shifts. researchgate.net These comparative studies often conclude that DFT methods like B3LYP provide results that are in better agreement with experimental data. researchgate.net Specific ab initio calculations for this compound are not found in the available search results.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For various organic molecules, including phenylpiperazine derivatives, the HOMO-LUMO gap is calculated using DFT to understand charge transfer within the molecule and its electronic transition properties. ajchem-a.comsapub.org The specific HOMO and LUMO energy values and the resulting energy gap for this compound have not been reported in the surveyed literature.

Theoretical Vibrational Spectroscopy and NMR Property Predictions

Computational methods can predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures. For 1-phenylpiperazine and its derivatives, DFT and HF methods have been used to calculate vibrational frequencies and NMR chemical shifts, with results generally showing good correlation with experimental data after scaling. researchgate.netscispace.com Such theoretical spectroscopic data for this compound is not available in the reviewed scientific papers.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might bind to a larger molecule, typically a protein receptor.

Identification of Key Amino Acid Residues in Binding Pockets

No studies were found that identified specific amino acid residues involved in the binding of this compound to any biological target.

Computational Approaches for Structure-Based Drug Design

There is no available literature describing the use of computational methods for the structure-based design of drugs derived from the this compound scaffold.

Structure Activity Relationships Sar and Molecular Recognition of 1 Phenylpiperazine 2,3 Dione Derivatives

Correlations between Structural Features and Biological Function

The biological activity of 1-phenylpiperazine-2,3-dione derivatives is intricately linked to their three-dimensional structure and the physicochemical properties of their constituent parts. Modifications to the phenyl ring and the characteristics of any linker chains are key determinants of their interaction with biological targets.

The nature and position of substituents on the phenyl ring of the 1-phenylpiperazine (B188723) core significantly modulate the biological activity of the resulting compounds. These substitutions can influence everything from receptor binding affinity to cytotoxicity and metabolic stability.

Research into various classes of phenylpiperazine derivatives has demonstrated that both the electronic properties and the size of the substituent are critical. For instance, in the context of antimycobacterial agents, the introduction of lipophilic, electron-withdrawing groups such as 3'-trifluoromethyl (3'-CF₃) or 4'-fluoro (4'-F) at the phenyl ring has been shown to improve in vitro activity against Mycobacterium tuberculosis. mdpi.com Conversely, studies on other phenylpiperazine derivatives found that electron-withdrawing substituents attached to the phenyl ring could decrease or eliminate efficacy. mdpi.com

In the development of acaricides, the introduction of a fluorine atom at the 2-position of the phenyl ring was found to increase activity against Tetranychus urticae. nih.govresearchgate.net Similarly, in the context of anticancer research, derivatives featuring a 1-(3,4-dichlorophenyl)piperazine moiety displayed the most potent cytotoxic effects against a breast adenocarcinoma cell line (MCF7), suggesting that two chlorine atoms on the phenyl ring are highly favorable for this specific activity. nih.govnih.gov Other studies have shown that while aliphatic substitutions on the phenyl ring result in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine, hydroxyl or primary amine substitutions can lead to a significant increase in toxicity. nih.gov

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of 1-Phenylpiperazine Derivatives

| Substituent | Position(s) | Observed Effect | Compound Class/Activity | Source |

|---|---|---|---|---|

| -F (Fluoro) | 4' | Improved activity | Antimycobacterial | mdpi.com |

| -CF₃ (Trifluoromethyl) | 3' | Improved activity | Antimycobacterial | mdpi.com |

| -F (Fluoro) | 2 | Increased activity | Acaricidal | nih.govresearchgate.net |

| -Cl (Chloro) | 3, 4 | Strongest cytotoxic effect | Anticancer (MCF7) | nih.gov |

| -OH (Hydroxyl) | - | Significantly increased toxicity | Permeation Enhancer | nih.gov |

| -NH₂ (Primary Amine) | - | Significantly increased toxicity | Permeation Enhancer | nih.gov |

| Aliphatic groups | - | Comparable efficacy and toxicity to parent compound | Permeation Enhancer | nih.gov |

For many phenylpiperazine derivatives, a linker chain connects the core structure to another pharmacophoric element. The length, rigidity, and chemical makeup of this linker are crucial for optimizing receptor affinity and achieving selectivity between different receptor subtypes.

Studies on phenylpiperazine-hydantoin derivatives have revealed that linker flexibility is a key determinant for affinity at the serotonin 5-HT₇ receptor. nih.gov In contrast, increased structural stiffness in the linker was found to enhance affinity for α-adrenergic receptors. nih.gov The presence or absence of specific functional groups within the linker, such as a hydroxyl group, can also lead to significantly different binding poses and activities at the target receptor. nih.gov

In the pursuit of selective ligands for dopamine receptors, the linker and the terminal moiety it connects to play a vital role. Research on N-phenylpiperazine benzamide analogues shows that longer linkers incorporating thiophene or thiazole rings can promote a "bitopic" binding mode, where the ligand engages with both the primary binding site and a secondary or allosteric site on the receptor. nih.gov This bitopic engagement often leads to enhanced binding affinity and greater selectivity for the D₃ dopamine receptor over the highly homologous D₂ subtype. nih.gov Generally, thiophene-containing linkers have been observed to confer slightly higher affinity at D₃ receptors and greater D₃ vs. D₂ selectivity compared to their thiazole-containing counterparts. nih.gov

Table 2: Influence of Linker Characteristics on Receptor Binding

| Linker Characteristic | Effect | Target Receptor(s) | Source |

|---|---|---|---|

| Increased flexibility | Enhanced affinity | 5-HT₇ | nih.gov |

| Increased structural stiffness | Enhanced affinity | α-Adrenergic Receptors | nih.gov |

| Longer linker with thiophene/thiazole | Promotes bitopic binding, enhancing affinity and selectivity | Dopamine D₃ vs. D₂ | nih.gov |

| Thiophene vs. Thiazole in linker | Thiophene confers slightly higher affinity and selectivity | Dopamine D₃ | nih.gov |

Elucidation of Specific Molecular Recognition Motifs

The interaction between a this compound derivative and its biological target is governed by a precise set of non-covalent interactions. Understanding these molecular recognition motifs, including hydrogen bonds, hydrophobic interactions, and halogen bonds, is fundamental to rational drug design.

Hydrogen bonds are highly directional interactions that are critical for the specific and high-affinity binding of ligands to their receptors. The piperazine (B1678402) ring, particularly with the dione (B5365651) functionality, offers hydrogen bond donor and acceptor sites, as do various substituents.

Molecular docking studies of N-phenylpiperazine derivatives with the α₁ₐ-adrenoceptor have identified key amino acid residues that form hydrogen bonds with the ligands. rsc.orgresearchgate.net These include Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, and Ser¹⁹², which act as the primary binding sites. rsc.orgresearchgate.net The binding is driven by the formation of these hydrogen bonds, alongside electrostatic forces. rsc.org In other designed molecules, where a phenylpiperazine moiety is linked to a 1,2-benzothiazine scaffold, hydrogen bonds have been predicted to form between the ligand and specific DNA nucleobases (DC8, DT9) as well as amino acid residues like Asp⁴⁶³ and Gly⁴⁸⁸ in the target complex. nih.gov Crystallographic studies have also confirmed the importance of hydrogen bonding, showing, for example, how N-H groups on the protonated piperazine ring can form strong N–H⋯Cl hydrogen bonds with chloride counter-ions, which helps to stabilize the crystal lattice. nih.gov

Table 3: Examples of Hydrogen Bonding in Phenylpiperazine Derivative Complexes

| Ligand Class | Biological Target | Interacting Residues/Atoms | Source |

|---|---|---|---|

| N-Phenylpiperazine derivatives | α₁ₐ-Adrenoceptor | Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹² | rsc.orgresearchgate.net |

| 1,2-Benzothiazine-phenylpiperazines | DNA-Topo II Complex | DC8, DT9, Asp⁴⁶³, Gly⁴⁸⁸ | nih.gov |

| 1-Phenylpiperazine-1,4-diium | Tetrachloridocobaltate(II) (crystal) | Cl⁻ ions (as acceptors) | nih.gov |

In molecular docking studies of anticancer derivatives, the phenylpiperazine portion of the molecule was observed to slide between nucleic acid bases, engaging in π-π stacking interactions, primarily with thymine (DT9) and adenine (DA12) nucleobases. nih.gov Similarly, the affinity of certain derivatives for the α₁ₐ-adrenoceptor has been shown to depend on a hydrophobic moiety within the ligand structure, which complements a hydrophobic pocket in the receptor. rsc.org The stability of ligand-protein complexes is often determined by such interactions between the aromatic scaffold of the drug and the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan within the protein's active site. nih.gov

Table 4: π-Stacking and Hydrophobic Interactions of Phenylpiperazine Derivatives

| Ligand Class | Biological Target | Interacting Moiety | Interaction Type | Source |

|---|---|---|---|---|

| 1,2-Benzothiazine-phenylpiperazines | DNA | DT9, DA12 nucleobases | π-π stacking | nih.gov |

| N-Phenylpiperazine derivatives | α₁ₐ-Adrenoceptor | Hydrophobic pocket | Hydrophobic interaction | rsc.org |

| Generic indole-based drugs | Protein active sites | Aromatic amino acids (e.g., Trp) | π-π stacking | nih.gov |

The incorporation of halogen atoms (F, Cl, Br, I) onto the phenyl ring can introduce a specific and highly directional non-covalent interaction known as halogen bonding. ucla.edu This occurs when a region of positive electrostatic potential on the halogen atom interacts favorably with a Lewis base, such as a carbonyl oxygen or an aromatic ring on the protein target.

Docking studies of long-chain arylpiperazine derivatives have revealed the potential for halogen bond formation between dichlorophenyl-substituted ligands and their target receptors, such as the D₂ and 5-HT₁ₐ receptors. nih.gov This type of interaction is thought to contribute to the high affinity of these compounds. nih.gov Experimental studies on the interaction between halogenated quinazolinone derivatives and human serum albumin (HSA) have shown that the substitution of halogen atoms on the benzene ring increases the binding affinity. researchgate.net Furthermore, the strength of this interaction was found to increase with the atomic number of the halogen, from fluorine to iodine. researchgate.net This trend highlights the importance of the halogen's size and polarizability in mediating these interactions. The significant cytotoxic activity of 3,4-dichlorophenylpiperazine derivatives also points to the critical role of halogen substitution in defining biological function. nih.gov

Table 5: Influence of Halogen Interactions on Binding

| Ligand/Compound Class | Halogen(s) | Target | Observed Effect/Interaction | Source |

|---|---|---|---|---|

| 5-({4-(2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl)piperidin-1-yl}sulfonyl)quinoline | Cl | D₂, 5-HT₁ₐ, 5-HT₇ Receptors | Possible halogen bond formation revealed by docking | nih.gov |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives | F, Cl, Br, I | Human Serum Albumin (HSA) | Increased binding affinity with increasing halogen atomic number | researchgate.net |

| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | Cl | MCF7 Cancer Cells | High cytotoxic activity | nih.gov |

Conformational Analysis and its Implications for Molecular Recognition

The conformational landscape of this compound is primarily defined by two key features: the puckering of the piperazine-2,3-dione ring and the rotation of the phenyl group relative to this ring. The piperazine ring, being a six-membered heterocycle, is not planar and can adopt several non-planar conformations, with the chair and boat forms being the most common. For the parent piperazine molecule, the chair conformation is the most stable. X-ray crystallography has confirmed that the piperazine ring in its derivatives typically adopts a chair conformation wikipedia.org.

In the case of 1-phenylpiperazine derivatives, the piperazine ring generally maintains a distorted chair conformation in the solid state nih.gov. The introduction of the dione functionality at the 2 and 3 positions of the piperazine ring is expected to influence its geometry. A study on 1,4-dimethylpiperazine-2,3-dione revealed that the piperazine-2,3-dione ring adopts a half-chair conformation researchgate.net. This suggests that the presence of the sp2-hybridized carbonyl carbons leads to a flattening of that portion of the ring.

Computational studies on N-arylpiperazines have further illuminated their conformational preferences semanticscholar.org. These studies often reveal multiple low-energy conformations that can be accessible under physiological conditions. The interplay between steric and electronic effects of substituents on both the phenyl and piperazine rings can significantly impact the conformational equilibrium.

The specific conformation adopted by a this compound derivative has profound implications for its molecular recognition by biological targets. For a molecule to bind to a receptor, it must adopt a conformation that is complementary to the binding site, often referred to as the "bioactive conformation." This conformation may or may not be the lowest energy conformation in solution.

The orientation of the phenyl ring is particularly important for interactions with aromatic amino acid residues within a protein's binding pocket through π-π stacking or hydrophobic interactions nih.gov. The relative positioning of the phenyl ring and the piperazine core, which contains hydrogen bond donors and acceptors, will determine how the ligand can simultaneously engage with different regions of the binding site. For instance, in aminergic G-protein-coupled receptors (GPCRs), the arylpiperazine moiety often directs deep inside the receptor, interacting with transmembrane helices, while other parts of the molecule interact with extracellular loops mdpi.com.

The conformation of the piperazine-2,3-dione ring itself also contributes to molecular recognition. The precise spatial arrangement of the carbonyl oxygens and the amine hydrogen atoms will dictate the potential for hydrogen bonding interactions with the receptor. A change from a chair to a twisted or boat conformation would significantly alter the distances and angles between these functional groups, thereby affecting the binding affinity and selectivity.

In silico docking studies are a valuable tool for exploring the potential binding modes of different conformers researchgate.netnih.gov. By modeling the interaction of various low-energy conformers of a ligand with its target protein, researchers can generate hypotheses about the bioactive conformation and the key intermolecular interactions that stabilize the ligand-receptor complex. These computational insights, when combined with experimental structure-activity relationship (SAR) data, provide a powerful approach for understanding the molecular basis of activity for this compound derivatives and for guiding the design of new therapeutic agents.

The following table summarizes key conformational parameters observed in the crystal structures of some N-arylpiperazine derivatives, which can serve as a reference for understanding the likely conformations of this compound analogs.

| Compound/Derivative Class | Piperazine Ring Conformation | Phenyl-Piperazine Dihedral Angle (°) | Reference |

| 4-phenylpiperazin-1-ium salts | Distorted Chair | 34.8 - 39.7 | nih.gov |

| Aripiprazole Polymorphs | Chair | 35.23 - 48.18 | mdpi.com |

| A 2,3-dichlorophenylpiperazine derivative | Chair | 45.86 - 61.13 | mdpi.com |

| An arylpiperazine with a pyrimidine ring | Almost Coplanar | 5.68 | mdpi.com |

| 1,4-Dimethylpiperazine-2,3-dione | Half-Chair | N/A | researchgate.net |

Table 1: Conformational Parameters of N-Arylpiperazine Derivatives from Crystallographic Data

Chemical Transformations and Derivatization Strategies for 1 Phenylpiperazine 2,3 Dione

Functionalization and Modification of the Piperazine (B1678402) Ring System

The piperazine ring, specifically the secondary amine at the N4 position, is a primary site for functionalization. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to a variety of electrophilic reagents. Common strategies for its modification include N-alkylation, N-acylation, and N-sulfonylation. mdpi.comnih.gov

N-Alkylation: The introduction of alkyl groups at the N4 position is a fundamental transformation. This can be achieved through several methods, including nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) or reductive amination. mdpi.comresearchgate.net In a typical nucleophilic substitution, the reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the acid generated. nih.gov Research on related 2-oxo-3-phenylpiperazine structures demonstrates that the N4 position can be effectively alkylated with various alkyl halides in the presence of sodium hydride in a solvent like dimethylformamide (DMF). researchgate.net

N-Acylation and N-Sulfonylation: The reactivity of the N4 amine also permits acylation and sulfonylation. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base like triethylamine. nih.gov This reaction introduces an acyl group, which can influence the electronic properties and steric bulk at the N4 position. Similarly, sulfonylation with reagents such as trifluoromethanesulfonic anhydride introduces a sulfonyl group, further modifying the character of the piperazine ring. nih.gov

The choice of substituent can significantly impact the biological activity of the resulting derivatives. Studies on analogous phenylpiperazine scaffolds have shown that varying the N4-substituent from small alkyl groups to more complex acyl or sulfonyl moieties leads to a wide range of pharmacological profiles. nih.gov

| Reaction Type | Reagent(s) | Base/Solvent | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (RI) | NaH / DMF | Alkyl (R) | researchgate.net |

| Benzylation | Benzyl Halide | K₂CO₃ | Benzyl | nih.gov |

| Acylation | Acetyl Chloride | Triethylamine | Acetyl | nih.gov |

| Sulfonylation | Trifluoromethanesulfonic Anhydride (Tf₂O) | Triethylamine / Dichloromethane | Trifluoromethylsulfonyl | nih.gov |

Chemical Modifications of the Phenyl Substituent

The phenyl ring attached to the N1 position of the piperazine core is another key site for derivatization. Standard electrophilic aromatic substitution (SEAr) reactions can be employed to introduce a variety of functional groups onto this ring. wikipedia.orgmasterorganicchemistry.com The N-piperazinyl group is generally considered an activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen atom adjacent to the ring. This directs incoming electrophiles primarily to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like Cl₂, Br₂, or I₂ with a corresponding Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonylation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. nih.gov

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a strong Lewis acid catalyst like AlCl₃.

The synthesis of various phenylpiperazine derivatives often involves utilizing a pre-functionalized aniline or aryl halide in the initial cyclization step to form the piperazine ring. mdpi.comnih.gov For example, derivatives such as 1-(3-trifluoromethylphenyl)piperazine or 1-(3,4-dichlorophenyl)piperazine are common starting materials or intermediates in medicinal chemistry, highlighting the importance of substitution on the phenyl ring. mdpi.com Studies on the structure-function analysis of phenylpiperazine derivatives have shown that substitutions on the phenyl ring, such as hydroxyl, primary amine, or aliphatic groups, can significantly alter the biological properties and toxicity profiles of the compounds. nih.govresearchgate.net

Derivatization Procedures for Enhanced Analytical Detection and Separation

Chemical derivatization is a crucial strategy for improving the analytical detection and chromatographic separation of piperazine-containing compounds, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netscholars.direct The primary goal is to modify the analyte to increase its volatility, thermal stability, or detector response.

For GC-MS analysis, the secondary amine at the N4 position often requires derivatization to reduce its polarity and improve chromatographic peak shape. Acylation is a common method, using reagents such as:

Trifluoroacetic anhydride (TFAA) scholars.directscholars.direct

Heptafluorobutyric anhydride (HFBA) researchgate.netoup.com

Pentafluoropropionic anhydride (PFPA) oup.com

These reagents convert the amine into a less polar, more volatile perfluoroacyl derivative, which is well-suited for GC separation and can produce characteristic mass spectra. researchgate.netoup.com

For HPLC analysis, especially with UV or fluorescence detection, derivatization is employed when the parent compound lacks a strong chromophore or fluorophore. jocpr.com Since the 1-phenylpiperazine-2,3-dione core may have limited UV absorbance at typical analytical wavelengths, derivatizing the N4-amine can enhance detectability. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a stable, UV-active product, allowing for trace-level detection using standard HPLC-UV instrumentation. researchgate.netjocpr.comjocpr.com

| Analytical Technique | Derivatizing Reagent | Abbreviation | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | Trifluoroacetic anhydride | TFAA | Increase volatility and thermal stability | scholars.directscholars.direct |

| GC-MS | Heptafluorobutyric anhydride | HFBA | Increase volatility and thermal stability | researchgate.netoup.com |

| HPLC-UV | 4-chloro-7-nitrobenzofuran | NBD-Cl | Introduce a UV-active chromophore | researchgate.netjocpr.com |

Exploiting the Reactivity of the Dione (B5365651) Moiety in Subsequent Chemical Reactions

The 1,2-dione system within the piperazine ring, specifically the α-keto amide moiety, represents a versatile functional group with multiple reactive sites. nih.govrsc.org This moiety contains two electrophilic carbonyl carbons and can also exhibit nucleophilic character. nih.gov The α-keto amide group is recognized as a privileged structure in medicinal chemistry due to its unique chemical and metabolic stability compared to other dicarbonyl derivatives like α-ketoacids. nih.govacs.org

Reduction of Carbonyl Groups: The carbonyl groups of the dione are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce one or both carbonyls. researchgate.net For instance, studies on the closely related 4-protected-2-oxo-3-phenylpiperazines have demonstrated the successful reduction of the C2-oxo group to a methylene (B1212753) group using LiAlH₄ in refluxing tetrahydrofuran (THF). researchgate.net Applying similar conditions to this compound would likely lead to the reduction of one or both carbonyls, yielding hydroxyl or methylene functionalities and transforming the core structure significantly.

Nucleophilic Addition and Hydration: The electrophilic nature of the carbonyl carbons makes them targets for nucleophilic attack. The ketone-like carbonyl at the C3 position is generally more reactive to nucleophiles than the amide carbonyl at C2. In aqueous media, the keto-carbonyl can exist in equilibrium with its gem-diol hydrate form. nih.govsapub.org This hydration is a characteristic reaction of many α-keto amides and cyclic ketones. nih.govsapub.org

Ring-Opening Reactions: While the piperazine-dione ring is relatively stable, under certain harsh conditions (e.g., strong acid or base), hydrolysis of the amide bond could lead to ring-opening, yielding a linear amino acid derivative. This reactivity pathway provides a route to dismantle the heterocyclic core for structural elucidation or further synthetic elaboration.

The unique electronic and steric environment of the dione moiety allows it to be used as a scaffold for building more complex molecules, with its reactivity being harnessed for subsequent cyclization or functionalization steps. nih.govchemrxiv.org

Applications and Utility of 1 Phenylpiperazine 2,3 Dione in Organic Synthesis

Role as Versatile Chemical Intermediates for Complex Molecular Architectures

The phenylpiperazine nucleus is a well-established building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Derivatives of this structure are key intermediates in creating compounds with targeted biological activities.

Research has demonstrated the importance of substituted phenylpiperazine intermediates in developing new potential therapeutic agents. For instance, the rational design of novel anticancer agents has utilized the phenylpiperazine moiety as a key structural component. nih.gov In one study, new derivatives of 1,2-benzothiazine incorporated differentially substituted phenylpiperazines, leading to compounds with significant cytotoxic activity against cancer cell lines. nih.gov The synthesis of these complex molecules relies on the foundational phenylpiperazine structure to which other functionalities are appended. For example, the compound BS230, which includes a 1-(3,4-dichlorophenyl)piperazine substituent, showed potent antitumor activity. nih.gov

Furthermore, new intermediates such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines have been described for the selective synthesis of 1-alkyl-3-phenylpiperazines. researchgate.net These intermediates highlight the strategic importance of modifying the core piperazine (B1678402) structure to achieve specific synthetic outcomes. The process often involves protection of one nitrogen atom to allow for selective alkylation or other reactions at another position, followed by deprotection and further transformations like reduction. researchgate.net

The versatility of the phenylpiperazine core is also evident in the agrochemical field. Novel 1-phenyl-piperazine-2,6-diones have been synthesized and found to exhibit herbicidal properties. mdpi.com Although a different dione (B5365651) isomer, this research underscores the utility of the N-phenylpiperazinedione framework as a starting point for developing new classes of functional molecules. mdpi.com

Scaffold Design for the Development of Novel Heterocyclic Compounds

The rigid, yet conformationally adaptable, structure of the piperazine ring makes the 1-phenylpiperazine-2,3-dione scaffold an attractive template for designing novel heterocyclic compounds. By modifying the core structure, chemists can systematically explore chemical space to develop molecules with desired properties.

The phenylpiperazine scaffold has been successfully employed in the design of α-helix mimetics, which are molecules that mimic the structure of helical peptide segments to disrupt protein-protein interactions (PPIs). nih.gov Phenyl-piperazine-triazine-based α-helix mimetics have been developed, demonstrating that the scaffold can serve as a functional mimic of α-helical peptides and lead to the discovery of selective inhibitors for specific biological targets. nih.gov

In the field of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone in the development of new anticonvulsant agents. nih.gov Researchers have designed and synthesized hybrid structures based on this scaffold, leading to the identification of potent candidates for seizure treatment. nih.gov For instance, a series of 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones, which incorporate the phenylpiperazine moiety, were found to be effective in multiple seizure models. nih.gov

The development of these novel heterocyclic systems often involves multi-step synthetic sequences starting from a functionalized phenylpiperazine derivative. The inherent reactivity of the dione functionality in this compound provides handles for elaboration, allowing for the fusion of other rings or the introduction of diverse substituents to build complex heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Derived from Phenylpiperazine Scaffolds

| Scaffold Base | Resulting Heterocyclic Class | Application Area |

| Phenyl-piperazine-triazine | α-Helix Mimetics | Protein-Protein Interaction Inhibitors |

| Phenylpiperazine-thiohydantoin | 2-Thioxo-imidazolidin-4-ones | Anticonvulsant Agents |

| Phenylpiperazine-benzothiazine | 1,2-Benzothiazine Derivatives | Anticancer Agents |

Contribution to Advanced Synthetic Strategies (e.g., in solid-phase synthesis context)

The phenylpiperazine scaffold has proven amenable to modern, high-throughput synthetic techniques, most notably solid-phase synthesis. This methodology allows for the rapid generation of large, diverse libraries of related compounds, which is invaluable for drug discovery and materials science.

A facile solid-phase synthetic route has been developed for phenyl-piperazine-triazine-based α-helix mimetics. nih.gov This approach enables the creation of extensive combinatorial libraries of these compounds, facilitating the screening process to identify potent inhibitors of specific protein-protein interactions. nih.gov The strategy involves anchoring a piperazine derivative to a solid support, followed by sequential reactions to build the final molecule before cleavage from the resin. mdpi.com

The use of piperazine-containing structures in solid-phase peptide synthesis (SPPS) to create peptidomimetics is another area of significant advancement. mdpi.com Heterocyclic scaffolds, including piperazines, can replace amide bonds in peptides to improve their physicochemical and biological properties. mdpi.com For example, resin-bound dipeptides can be treated with reagents like 1,2-dibromoethane to form a piperazine moiety within the peptide backbone. mdpi.com This integration into solid-phase synthesis highlights the robustness and versatility of the piperazine core in advanced synthetic strategies, allowing for the systematic modification and optimization of lead compounds.

Q & A

Q. How do structural modifications (e.g., halogenation) alter the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to reduce CYP450-mediated oxidation. Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS quantification. Compare logP (HPLC) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.